(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid
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Overview
Description
[2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid: is a boronic acid derivative that contains a pyridine ring substituted with a methoxyethyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Introduction of the Methylamino Group: The methylamino group can be introduced through reductive amination reactions.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group can be replaced by other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are often used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Formation of borates or boronic esters.
Reduction: Formation of boranes.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology:
Drug Development: The compound’s boronic acid group can interact with biological targets, making it a potential candidate for drug development, particularly in the design of enzyme inhibitors.
Medicine:
Therapeutics: It may be explored for its therapeutic potential in treating diseases by targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- [2-(methylamino)pyridin-4-yl]boronic acid
- [2-(methoxyethylamino)pyridin-4-yl]boronic acid
- [2-(ethylamino)pyridin-4-yl]boronic acid
Uniqueness:
- Structural Features: The presence of both methoxyethyl and methylamino groups in [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets.
- Reactivity: The combination of these functional groups can enhance the compound’s ability to participate in diverse chemical reactions, making it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C9H15BN2O3 |
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Molecular Weight |
210.04 g/mol |
IUPAC Name |
[2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O3/c1-12(5-6-15-2)9-7-8(10(13)14)3-4-11-9/h3-4,7,13-14H,5-6H2,1-2H3 |
InChI Key |
MXMRICMYZQFTRB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)N(C)CCOC)(O)O |
Origin of Product |
United States |
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